molecular formula C17H16 B11940468 1,4-Diphenyl-2-methyl-1,3-butadiene CAS No. 38023-56-2

1,4-Diphenyl-2-methyl-1,3-butadiene

Cat. No.: B11940468
CAS No.: 38023-56-2
M. Wt: 220.31 g/mol
InChI Key: MCXUZXVIQZNGSA-SQIWNDBBSA-N
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Description

1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound with the molecular formula C17H16. It is a derivative of 1,3-butadiene, where two phenyl groups and one methyl group are attached to the butadiene backbone. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-2-methyl-1,3-butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where benzyltriphenylphosphonium chloride is reacted with trans-cinnamaldehyde in the presence of a base such as sodium hydroxide . Another method involves the dehydrogenation of 1,4-diphenyl-2-butene using butyllithium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diphenyl-2-methyl-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated and aminated derivatives.

Scientific Research Applications

1,4-Diphenyl-2-methyl-1,3-butadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-2-methyl-1,3-butadiene involves its interaction with various molecular targets. For example, in cycloaddition reactions, it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to its structure.

Comparison with Similar Compounds

Uniqueness: 1,4-Diphenyl-2-methyl-1,3-butadiene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This methyl group can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its analogs.

Properties

CAS No.

38023-56-2

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

[(1E,3E)-2-methyl-4-phenylbuta-1,3-dienyl]benzene

InChI

InChI=1S/C17H16/c1-15(14-17-10-6-3-7-11-17)12-13-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,15-14+

InChI Key

MCXUZXVIQZNGSA-SQIWNDBBSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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